GSK-3008348-N1-Methyl
Description
Pathophysiological Significance of Integrin αvβ6 in Fibrotic Disease Research
The pathological importance of integrin αvβ6 is most pronounced in the context of fibrosis, a condition characterized by the excessive accumulation of extracellular matrix components, leading to tissue hardening and organ dysfunction. Research has pinpointed this integrin as a central figure in the progression of fibrotic disorders, particularly in the lungs.
A primary mechanism through which integrin αvβ6 contributes to fibrosis is by activating Transforming Growth Factor-β (TGFβ), a potent pro-fibrotic cytokine. tandfonline.cominformahealthcare.com TGFβ is typically secreted in a latent, inactive form, bound to a protein complex. cornell.edu The αvβ6 integrin recognizes and binds to a specific sequence (Arg-Gly-Asp or RGD) on the latency-associated peptide (LAP) of the latent TGFβ complex. researchgate.net This interaction induces a conformational change that leads to the release and activation of TGFβ. researchgate.netnih.gov Once activated, TGFβ can then initiate a signaling cascade that promotes the differentiation of fibroblasts into myofibroblasts and stimulates the production of collagen and other extracellular matrix proteins, key events in the fibrotic process. tandfonline.cominformahealthcare.com This activation of TGFβ by αvβ6 is considered a critical step in the development of fibrosis in various organs, including the lungs, liver, and kidneys. researchgate.networktribe.comjohnshopkins.edu
In healthy adult tissues, the expression of integrin αvβ6 is generally low. nih.gov However, its levels are significantly increased in areas of active fibrosis, particularly on epithelial cells at fibrotic foci. nih.gov This upregulation is a hallmark of several fibrotic conditions, most notably Idiopathic Pulmonary Fibrosis (IPF), a chronic and progressive lung disease with a poor prognosis. tandfonline.comresearchgate.net In the lungs of IPF patients, αvβ6 is overexpressed on pneumocytes lining the alveolar ducts and alveoli. atsjournals.orgatsjournals.org This heightened expression is not only a marker of the disease but is also believed to be a key driver of its progression by amplifying the local activation of TGFβ. atsjournals.orgnih.gov
The specific and significant role of αvβ6 in TGFβ activation and its restricted expression in healthy tissues make it an attractive target for research into anti-fibrotic therapies. tandfonline.comatsjournals.orgnih.gov The goal is to selectively inhibit the pro-fibrotic signaling mediated by αvβ6 without interfering with the broader, homeostatic functions of TGFβ, which could lead to undesirable side effects. atsjournals.orgnih.gov This targeted approach has spurred the development of various inhibitory molecules, including monoclonal antibodies and small molecule inhibitors, aimed at blocking the function of αvβ6. tandfonline.comnih.gov The exploration of these inhibitors in preclinical and clinical studies is a major focus of current fibrotic disease research. nih.govd-nb.info
Overview of GSK-3008348-N1-Methyl as a Research Compound
Within the extensive research efforts to target the αvβ6 integrin, a number of investigational compounds have been developed. GSK-3008348 and its derivatives are prominent examples emerging from these programs.
This compound is identified as a novel, quaternized derivative of the parent compound, GSK-3008348. Quaternization is a chemical process that introduces a quaternary ammonium (B1175870) cation, which can alter the compound's physicochemical properties. While specific details on this compound are not widely published, its identity as a derivative suggests it is part of ongoing medicinal chemistry efforts to refine the properties of the original molecule.
The development of GSK-3008348 and its derivatives falls under the umbrella of GlaxoSmithKline's (GSK) broader research program focused on discovering and developing inhibitors of the αvβ6 integrin for the treatment of fibrotic diseases. nih.govacs.org This program has produced several small molecule inhibitors, including GSK-3008348, which was investigated as an inhaled therapy for IPF, and GSK3335103, an oral inhibitor. nih.govnih.govacs.orgresearchgate.net The overarching strategy of this research is to create potent and selective inhibitors of αvβ6 that can effectively block the activation of TGFβ in fibrotic tissues. nih.govresearchgate.net The exploration of derivatives like this compound indicates a continued effort to optimize factors such as potency, selectivity, and pharmacokinetic properties for potential therapeutic applications.
Research Findings on Related Compounds
| Compound | Description | Key Findings |
| GSK-3008348 | A potent and selective small molecule inhibitor of the αvβ6 integrin. nih.govnewdrugapprovals.org | Demonstrates high affinity for the human αvβ6 receptor. newdrugapprovals.orgmedchemexpress.com It has been shown to inhibit the activation of TGFβ and has been studied as an inhaled treatment for Idiopathic Pulmonary Fibrosis (IPF). nih.govacs.org Preclinical studies indicated it could reduce downstream pro-fibrotic TGFβ signaling and lung collagen deposition. researchgate.netlarvol.com |
| GSK3335103 | An orally bioavailable small molecule RGD-mimetic αvβ6 inhibitor. nih.govacs.org | Shown to engage the αvβ6 integrin and inhibit TGFβ activation in preclinical models of lung fibrosis. nih.gov It induces the internalization and lysosomal degradation of the αvβ6 integrin. nih.gov |
| BG00011 | A humanized anti-αvβ6 monoclonal antibody. tandfonline.com | Investigated in clinical trials for IPF. nih.gov While it demonstrated a decrease in active TGFβ signaling, its development was halted due to safety concerns in Phase IIb trials. acs.org |
| Bexotegrast (B10830806) (PLN-74809) | An orally bioavailable dual inhibitor of αvβ1 and αvβ6 integrins. tandfonline.comacs.org | Has shown promise in reducing collagen gene expression in animal models and has been evaluated in clinical trials for IPF. tandfonline.cominformahealthcare.com |
Properties
Molecular Formula |
C30H39N5O2 |
|---|---|
Molecular Weight |
501.675 |
IUPAC Name |
(S)-3-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)-4-((1R,3S)-1-methyl-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-ium-1-yl)butanoate |
InChI |
InChI=1S/C30H39N5O2/c1-21-16-22(2)34(33-21)28-8-4-6-25(17-28)26(18-29(36)37)20-35(3)15-13-23(19-35)9-11-27-12-10-24-7-5-14-31-30(24)32-27/h4,6,8,10,12,16-17,23,26H,5,7,9,11,13-15,18-20H2,1-3H3,(H-,31,32,36,37)/t23-,26+,35+/m0/s1 |
InChI Key |
BXOSGYRJKCYDLH-YSEWQRRISA-N |
SMILES |
O=C([O-])C[C@@H](C1=CC=CC(N2N=C(C)C=C2C)=C1)C[N@@+]3(C)C[C@@H](CCC4=NC5=C(CCCN5)C=C4)CC3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GSK-3008348-N1-Methyl |
Origin of Product |
United States |
Preclinical Research Methodologies and Findings for αvβ6 Integrin Antagonists Including Gsk 3008348 N1 Methyl
In Vitro Research Methodologies and Pharmacological Insights
Integrin Binding and Enzyme Inhibition Assays (e.g., Fluorescence Polarization Assay)
The binding affinity of GSK-3008348-N1-Methyl and other αvβ6 antagonists is a critical determinant of their potential therapeutic efficacy. Various in vitro assays are employed to quantify this interaction.
Fluorescence Polarization (FP) Assay: This technique is used to measure the binding of a small fluorescently labeled molecule to a larger protein. bpsbioscience.combmglabtech.comthermofisher.com When the small fluorescent molecule is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. thermofisher.com Upon binding to the larger protein, its rotation slows significantly, leading to an increase in fluorescence polarization. thermofisher.com This change in polarization is used to determine the binding affinity.
In the context of this compound, a fluorescence polarization assay was used to determine its affinity for the human αvβ6 protein. medchemexpress.comselleckchem.comtargetmol.com The results demonstrated a high affinity, with a pIC50 value of 8.1. medchemexpress.comselleckchem.comtargetmol.com The pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50), indicating the concentration of the inhibitor required to reduce the binding by 50%.
Radioligand Binding Assays: These assays involve the use of a radioactively labeled ligand that binds to the target receptor. The affinity of an unlabeled compound, such as this compound, is determined by its ability to compete with the radioligand for binding to the receptor. Research on GSK3008348 has shown it binds with high affinity to αvβ6 in membrane preparations from human IPF lung tissue, with a pKD of 11.3. pa2online.org
Key Findings from Binding Assays:
this compound demonstrates high-affinity binding to the αvβ6 integrin. pa2online.orgoup.com
It exhibits fast association and slow dissociation kinetics, suggesting a prolonged engagement with the receptor. oup.com
| Assay Type | Parameter | Value | Source |
|---|---|---|---|
| Fluorescence Polarization Assay | pIC50 | 8.1 | medchemexpress.comselleckchem.comtargetmol.com |
| Radioligand Binding (IPF human lung tissue) | pKD | 11.3 ± 0.07 | pa2online.org |
Cellular Adhesion and Functional Assays
Cellular adhesion assays are crucial for evaluating the functional consequences of integrin antagonism. These assays measure the ability of cells to attach to extracellular matrix (ECM) proteins, a process mediated by integrins.
Methodology: In a typical cell adhesion assay, plates are coated with an ECM protein that is a known ligand for the integrin of interest (e.g., fibronectin for αvβ6). Cells expressing the integrin are then added to the plates in the presence of varying concentrations of the inhibitor. After an incubation period, non-adherent cells are washed away, and the remaining adherent cells are quantified, often using a colorimetric or fluorescent method.
For this compound, cell adhesion assays revealed its high potency in inhibiting αvβ6-mediated cell adhesion, with a pIC50 of 8.4. newdrugapprovals.orgmedchemexpress.commedchemexpress.com These assays also demonstrated its selectivity for αvβ6 over other integrins, such as αvβ3, αvβ5, and αvβ8. newdrugapprovals.orgmedchemexpress.commedchemexpress.com
| Integrin | pIC50 | Source |
|---|---|---|
| αvβ6 | 8.4 | newdrugapprovals.orgmedchemexpress.commedchemexpress.com |
| αvβ3 | 6.0 | newdrugapprovals.orgmedchemexpress.commedchemexpress.com |
| αvβ5 | 6.9 | newdrugapprovals.orgmedchemexpress.commedchemexpress.com |
| αvβ8 | 7.7 | newdrugapprovals.orgmedchemexpress.commedchemexpress.com |
Investigation of TGFβ Activation Inhibition in Cell-Based Systems
A primary function of the αvβ6 integrin is the activation of latent TGF-β. nih.gov Therefore, a key aspect of preclinical research for αvβ6 antagonists is to assess their ability to inhibit this process.
Methodology: Cell-based systems are used to measure the inhibition of TGF-β activation. One common method involves co-culturing cells expressing αvβ6 with reporter cells that produce a measurable signal (e.g., luminescence) in response to active TGF-β. nih.gov The ability of a compound to reduce this signal indicates its inhibitory effect on TGF-β activation. Another method measures the phosphorylation of Smad2, a downstream signaling molecule in the TGF-β pathway. nih.gov
Studies have shown that this compound effectively inhibits αvβ6-mediated TGF-β activation in a concentration-dependent manner in human lung epithelial cells. nih.gov The maximal inhibition achieved was comparable to that of a TGFβ receptor 1 (TGFβR1) inhibitor, confirming that TGF-β activation in this system was primarily mediated by αvβ6. nih.gov
Studies on Integrin Internalization and Degradation Kinetics in Primary Cells
The interaction of an antagonist with its receptor can lead to the internalization of the receptor-ligand complex. Understanding the kinetics of this process and the subsequent fate of the receptor is important for determining the duration of drug action.
Methodology: Flow cytometry and confocal microscopy are powerful tools to study integrin internalization. nih.gov In flow cytometry, cells are labeled with an antibody against the integrin, and the amount of surface-expressed integrin is measured over time after treatment with the antagonist. nih.gov Confocal microscopy provides visual evidence of the integrin moving from the cell surface to intracellular compartments. nih.gov
In primary human lung epithelial cells, this compound was found to induce rapid internalization of the αvβ6 integrin within minutes. pa2online.orgoup.com This was followed by a slow return of the integrin to the cell surface over several hours. pa2online.orgoup.com Further investigation revealed that after internalization, the αvβ6 integrin is degraded in lysosomes. pa2online.orgnih.gov This lysosomal degradation suggests that the sustained duration of action observed with this compound is a consequence of the need for new αvβ6 synthesis. pa2online.org
Key Kinetic Findings:
Internalization half-life (t1/2): 2.6 ± 0.5 minutes. pa2online.org
Return to cell surface half-life (t1/2): 11.0 ± 1.9 hours. pa2online.orgnih.gov
High-Throughput Assay Development for αvβ6-Specific TGFβ Activity
To screen large numbers of compounds efficiently, high-throughput screening (HTS) assays are essential.
Methodology: An HTS assay for αvβ6-specific TGF-β activity has been developed using a co-culture system. nih.gov This involves mink lung epithelial cells stably transfected to express the αvβ6 integrin, which are co-cultured with a transformed mink lung cell (TMLC) TGF-β reporter cell line. nih.gov This system allows for the specific measurement of TGF-β activation mediated by αvβ6 in a format suitable for screening large compound libraries. nih.gov The results from these high-throughput studies have been validated using a phosphorylated Smad2 ELISA. nih.gov
In Vivo Preclinical Research Models and Pharmacodynamic Assessments
In vivo models are critical for evaluating the efficacy and pharmacodynamics of drug candidates in a living organism.
Bleomycin-Induced Lung Fibrosis Model: This is a widely used animal model to study pulmonary fibrosis. pa2online.org Administration of the chemotherapy agent bleomycin (B88199) to mice induces lung injury and subsequent fibrosis, mimicking some aspects of human IPF. pa2online.org
In this model, this compound has been shown to engage with the αvβ6 integrin in the lungs and inhibit the activation of TGF-β. pa2online.org This was demonstrated by measuring downstream markers of TGF-β signaling, such as the levels of phosphorylated SMAD2 (pSMAD2) in the lung tissue. pa2online.org The compound exhibited a prolonged duration of action in these in vivo studies. pa2online.org Furthermore, treatment with GSK-3008348 reduced lung collagen deposition and levels of serum C3M, a marker of IPF disease progression. nih.gov
Pharmacodynamic Assessments: Pharmacodynamic (PD) markers are used to assess the biochemical and physiological effects of a drug on the body. In the preclinical evaluation of this compound, key PD assessments included:
Measurement of αvβ6 engagement in the lung using techniques like SPECT imaging. pa2online.org
Quantification of TGF-β signaling inhibition by measuring pSMAD2 levels. pa2online.org
Assessment of downstream fibrotic endpoints, such as collagen deposition. nih.gov
These preclinical studies collectively demonstrate that this compound is a potent and selective inhibitor of the αvβ6 integrin with a desirable pharmacological profile for the potential treatment of fibrotic diseases like IPF. pa2online.orgoup.com
Utilization of Animal Models for Fibrotic Disease Research
A cornerstone of preclinical research into anti-fibrotic therapies is the use of animal models that replicate key aspects of human fibrotic diseases. The murine bleomycin-induced lung fibrosis model is a widely accepted and utilized model in the study of pulmonary fibrosis. nih.goved.ac.uk In this model, the administration of the chemotherapeutic agent bleomycin to mice induces lung injury and a subsequent fibrotic response, characterized by inflammation and excessive collagen deposition, mirroring the pathology of IPF. nih.govnih.gov
This model has been instrumental in evaluating the efficacy of αvβ6 integrin antagonists, including GSK-3008348. nih.govnih.gov Studies have shown that mice genetically deficient in the β6 integrin subunit are protected from developing bleomycin-induced pulmonary fibrosis. ed.ac.ukjci.org Similarly, the administration of αvβ6-blocking antibodies has been shown to prevent the development of lung fibrosis in this model. ed.ac.ukresearchgate.net These findings provide a strong rationale for targeting the αvβ6 integrin as a therapeutic strategy for pulmonary fibrosis. The bleomycin-induced lung fibrosis model serves as a critical in vivo platform for assessing the pharmacological activity and potential therapeutic benefit of compounds like this compound before they advance to clinical trials. nih.govacs.org
Evaluation of αvβ6 Integrin Engagement and TGFβ Signaling in Animal Models
A critical aspect of preclinical evaluation is to demonstrate that a therapeutic agent engages its intended target and modulates the downstream signaling pathways implicated in the disease. For GSK-3008348, a selective αvβ6 RGD-mimetic, this involves confirming its interaction with the αvβ6 integrin and the subsequent inhibition of TGF-β signaling in vivo. nih.gov
In the murine bleomycin-induced lung fibrosis model, studies have demonstrated that GSK-3008348 successfully engages the αvβ6 integrin. nih.gov This engagement leads to a prolonged inhibition of the pro-fibrotic TGF-β signaling pathway. nih.govresearchgate.net The activation of TGF-β is a pivotal event in the development of fibrosis, and its inhibition is a key therapeutic goal. mdpi.com
The efficacy of αvβ6 antagonists in modulating TGF-β signaling is not limited to GSK-3008348. Another oral αvβ6 integrin inhibitor, GSK3335103, has also been shown to engage the αvβ6 integrin and inhibit TGF-β activation in the same murine model. nih.gov Furthermore, dual inhibitors targeting both αvβ6 and αvβ1 integrins, such as PLN-74809, have demonstrated dose-dependent inhibition of pulmonary Smad3 phosphorylation, a key downstream event in the TGF-β signaling cascade. nih.gov These findings from animal models provide compelling evidence that targeting the αvβ6 integrin with antagonists like this compound can effectively disrupt the pro-fibrotic TGF-β signaling pathway.
Assessment of Fibrosis Markers in Preclinical In Vivo Studies
A primary endpoint in preclinical studies of anti-fibrotic agents is the assessment of key markers of fibrosis, with collagen deposition being a hallmark indicator. nih.gov The excessive accumulation of collagen in tissues leads to scarring and loss of organ function. acs.org
In the context of the murine bleomycin-induced lung fibrosis model, the administration of αvβ6 integrin antagonists has shown significant reductions in collagen deposition. nih.govmdpi.com Specifically, treatment with GSK-3008348 has been demonstrated to reduce lung collagen deposition. nih.gov Similarly, the oral αvβ6 inhibitor GSK3335103 has also been shown to lead to a significant reduction of collagen deposition in vivo. nih.gov
The therapeutic effect of inhibiting αvβ6 extends to other markers of fibrosis as well. For instance, treatment with GSK-3008348 has been shown to reduce serum levels of C3M, a marker associated with the progression of IPF. nih.gov Furthermore, dual inhibition of αvβ6 and αvβ1 integrins with PLN-74809 has been observed to decrease type I collagen gene expression. nih.gov These preclinical findings, summarized in the table below, underscore the potential of αvβ6 integrin antagonists to mitigate the fibrotic process by reducing key markers of fibrosis.
| Compound | Model | Key Fibrosis Marker | Outcome |
| GSK-3008348 | Murine Bleomycin-Induced Lung Fibrosis | Lung Collagen Deposition | Reduced nih.gov |
| GSK-3008348 | Murine Bleomycin-Induced Lung Fibrosis | Serum C3M | Reduced nih.gov |
| GSK3335103 | Murine Bleomycin-Induced Lung Fibrosis | Collagen Deposition | Reduced nih.gov |
| PLN-74809 | Murine Bleomycin-Induced Lung Fibrosis | Type I Collagen Gene Expression | Reduced nih.gov |
| αvβ6-blocking antibody | Murine Bleomycin-Induced Lung Fibrosis | Collagen Expression | Attenuated researchgate.net |
Advanced Methodologies for In Vivo Target Engagement
Confirming that a drug reaches and interacts with its intended target in a living organism is a critical step in drug development. patsnap.com Advanced imaging techniques, such as Positron Emission Tomography (PET), have emerged as powerful tools for non-invasively assessing in vivo target engagement. nih.govnih.gov
For αvβ6 integrin antagonists, PET imaging provides a method to measure the expression of the αvβ6 integrin and to confirm that a therapeutic agent is binding to it in the target organ, such as the lungs. nih.govnih.gov A specific PET ligand, [18F]FB-A20FMDV2, which is selective for the αvβ6 integrin, has been developed for this purpose. nih.govnih.gov
Studies have demonstrated that PET imaging can be used to identify the up-regulation of αvβ6 integrins in bleomycin-induced lung fibrosis and to show target engagement by anti-αvβ6 integrin blocking antibodies. nih.gov In a clinical setting, a PET imaging study was conducted to confirm the target engagement of GSK-3008348 in the lungs of patients with IPF. nih.govnih.gov This study successfully demonstrated that nebulised GSK-3008348 inhibited the uptake of the αvβ6-selective PET ligand in the lung, providing direct evidence of target engagement. nih.gov This methodology allows for the visualization and quantification of the drug-target interaction in real-time, offering valuable insights into the pharmacodynamics of αvβ6 integrin inhibitors. nih.govatsjournals.org
Medicinal Chemistry Approaches in the Development of Gsk 3008348 N1 Methyl and Its Analogues
Design Principles for Novel αvβ6 Integrin Inhibitors
The development of potent and selective αvβ6 inhibitors is centered on mimicking the RGD tripeptide sequence, which is the recognition motif for several integrins. sci-hub.se The key challenge lies in achieving high affinity and selectivity for αvβ6 over other RGD-binding integrins (e.g., αvβ1, αvβ3, αvβ5, αvβ8) while engineering desirable pharmacokinetic properties. sci-hub.seacs.org
The design of GSK3008348 and its analogues is rooted in the concept of RGD-mimetics, where a non-peptidic scaffold replicates the critical binding interactions of the arginine and aspartic acid residues. nih.gov
Arginine Mimetic: The positively charged guanidinium (B1211019) group of arginine, which forms a key salt bridge with an aspartate residue (Asp218) in the αv subunit, is mimicked by a basic heterocyclic moiety. In the case of GSK3008348, a 5,6,7,8-tetrahydro-1,8-naphthyridine group serves this purpose, forming a bidentate hydrogen bond with αv-Asp218. sci-hub.senih.gov
Aspartic Acid Mimetic: The carboxylate group of aspartic acid, which coordinates with a divalent cation (Mg2+) in the Metal Ion-Dependent Adhesion Site (MIDAS) of the β6 subunit, is replaced by an arylbutanoic acid motif. sci-hub.senih.gov
Central Scaffold: These two key pharmacophores are connected via a central scaffold, which in this series is typically a substituted phenyl ring linked to a pyrrolidine (B122466). Molecular modeling and docking studies, using homology models based on αvβ3 crystal structures, were instrumental in guiding the design and establishing the spatial orientation of these groups to maximize binding affinity. sci-hub.senih.gov The dimethylpyrazolo phenyl moiety was found to bind in a pocket near the β6 subunit. nih.gov
This foundational scaffold provided a template for extensive chemical space exploration, primarily through modification of the substituents on the central aromatic ring to optimize potency and selectivity. researchgate.net
A significant hurdle in the development of RGD-mimetic inhibitors is achieving oral bioavailability. acs.org The zwitterionic nature of the pharmacophore—containing a basic amine (arginine mimetic) and an acidic carboxylate (aspartate mimetic)—is essential for high-affinity binding but often results in poor membrane permeability and low oral absorption. acs.orgacs.org
GSK3008348 was developed as an inhaled therapeutic, bypassing the need for oral absorption. acs.org However, to develop an orally active candidate like GSK3335103, specific strategies were employed:
Reducing Basicity: High basicity in the arginine-mimicking heterocycle can lead to low oral absorption. acs.org Medicinal chemistry campaigns focused on strategies to reduce the basicity of the central ring nitrogen present in the core scaffold of GSK3008348. acs.orgacs.org
Improving Permeability: Modifications aimed at increasing permeability were explored. For instance, in the development of analogues of GSK3335103, various substituents were introduced to enhance permeability, although this often had to be balanced against potential increases in metabolic clearance. acs.org N-methylation has also been reported as a general strategy to improve the permeability and bioavailability of peptidic molecules.
Prodrugs: While not explicitly detailed for this series, prodrug strategies that mask charged groups are a common approach to improving the oral bioavailability of zwitterionic compounds.
These efforts led to the discovery of compounds with improved oral pharmacokinetic profiles in preclinical species, demonstrating the feasibility of developing orally bioavailable αvβ6 inhibitors from the initial GSK3008348 template. sci-hub.seacs.org
Structure-Activity Relationship (SAR) Studies of GSK-3008348 and Related Structures
Systematic SAR studies were crucial for refining the inhibitor scaffold to achieve high potency, selectivity, and desirable cellular activity.
SAR studies revealed that subtle modifications to the core structure could significantly impact potency and selectivity across the αv integrin family.
Aryl Substitution: The substitution pattern on the central phenyl ring was found to be a critical determinant of activity. SAR analyses consistently showed that meta-substitution on the aryl ring generally leads to high αvβ6 potency. acs.orgresearchgate.net A variety of small and large substituents at this position are well-tolerated. acs.org
Stereochemistry: The absolute configuration of the chiral centers is vital for potent activity. The clinical candidate GSK3008348 possesses an (S)-configuration at the benzylic carbon and an (R)-configuration in the substituted pyrrolidine ring. consensus.apprsc.org
Selectivity Profile: GSK3008348 demonstrates good selectivity for αvβ6. While it is highly potent against αvβ6, its affinity for other RGD-binding integrins is significantly lower, as shown in the table below. medchemexpress.com
Table 1: In Vitro Activity and Selectivity of GSK3008348 Data presented as pIC50, the negative logarithm of the half-maximal inhibitory concentration.
| Integrin Subtype | Cell Adhesion Assay (pIC50) medchemexpress.com |
|---|---|
| αvβ6 | 8.4 |
| αvβ8 | 7.7 |
| αvβ5 | 6.9 |
| αvβ3 | 6.0 |
The following table presents SAR data for a series of analogues based on a difluoromethylazetidine core, developed from the GSK3008348 and GSK3335103 scaffolds, highlighting the impact of meta-aryl substitutions on αvβ6 potency.
Table 2: Structure-Activity Relationship of meta-Substituted Aryl Analogs Data adapted from a 2024 publication by Gillespie et al. in the Journal of Medicinal Chemistry. acs.org
| Compound | R Group | αvβ6 pIC50 acs.org |
|---|---|---|
| 14 | H | 6.9 |
| 15 | OMe | 7.9 |
| 16 | cyclopropyl | 8.0 |
| 17 | F | 7.4 |
| 18 | Cl | 7.8 |
| 19 | CF3 | 7.8 |
| (S)-20 | CN | 8.3 |
Beyond simple binding affinity, medicinal chemistry efforts also examined how inhibitors affect the target integrin at a cellular level. High-affinity ligands like GSK3008348 and its analogue GSK3335103 were found to induce a profound and sustained pharmacodynamic effect.
Binding Kinetics: GSK3008348 was shown to bind to αvβ6 with high affinity, characterized by fast association and slow dissociation kinetics. oup.compa2online.org This prolonged target engagement is a desirable feature for therapeutic effect.
Integrin Internalization and Degradation: Upon binding, both GSK3008348 and GSK3335103 induce the rapid, concentration-dependent internalization of the αvβ6 integrin from the cell surface. oup.comnih.govnih.govresearchgate.net This process is followed by the lysosomal degradation of the integrin-inhibitor complex. nih.govnih.gov The consequence of this degradation is a slow return of the integrin to the cell surface, which requires de novo protein synthesis. pa2online.org This mechanism translates to a prolonged inhibition of TGF-β signaling and a durable pharmacological effect that outlasts the pharmacokinetic profile of the drug itself. oup.comnih.govnih.gov
Synthetic Methodologies for GSK-3008348 and Related Compounds
The complex, multi-chiral structure of GSK3008348 necessitated the development of a sophisticated and diastereoselective synthetic route. A published synthesis of GSK3008348 (referred to as compound 1 in the publication) outlines an efficient multi-step process. rsc.org
The key steps in the reported synthesis include:
Alkylation: The synthesis begins with the alkylation of 2-methylnaphthyridine with (R)-N-Boc-3-(iodomethyl)-pyrrolidine to construct the left-hand portion of the molecule. rsc.org
Asymmetric Rhodium-Catalyzed Addition: A crucial step for setting the stereochemistry at the benzylic position involves a rhodium-catalyzed asymmetric addition of an arylboronic acid to a 4-(N-pyrrolidinyl)crotonate ester. This reaction established the desired (S)-configuration with high diastereoselectivity. rsc.org
General Synthesis Strategies for Integrin Antagonists (e.g., Naphthyridine Derivatives)
A common structural feature in a class of αvβ3 and αvβ6 integrin antagonists is the 5,6,7,8-tetrahydro-1,8-naphthyridine core. acs.org This moiety serves as a crucial mimic of the guanidine (B92328) group of arginine, enabling a key bidentate interaction with an aspartate residue (Asp218) in the αv-subunit of the integrin binding site. acs.orgacs.org Consequently, efficient synthetic routes to this scaffold and its precursors are fundamental.
Key synthetic intermediates often include fragments like 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propan-1-amine. nih.govfigshare.comacs.org The construction of the core naphthyridine ring system has been achieved through several established methods:
Palladium-Catalyzed Cross-Coupling Reactions: A prevalent strategy involves the use of palladium-catalyzed reactions, such as the Sonogashira or Suzuki-Miyaura couplings. An efficient synthesis was developed using a double Sonogashira coupling of 2,5-dibromopyridine (B19318) with protected propargylamines. acs.orgnih.gov This approach proved to yield the desired double-substituted product in significantly better yields compared to other literature methods. acs.org
Chichibabin Cyclization: Following the cross-coupling reactions, a Chichibabin cyclization reaction is often employed to form the second ring of the naphthyridine system. acs.orgnih.gov This sequence provides a robust pathway to the 5,6,7,8-tetrahydro-1,8-naphthyridine skeleton. acs.org
Friedländer Annulation: Another classical method for constructing the naphthyridine ring is the Friedländer annulation. However, some applications of this method for preparing key intermediates required cryogenic conditions and the use of an expensive rhodium catalyst, making it less ideal for large-scale synthesis. acs.org
The final step to produce the saturated tetrahydro-1,8-naphthyridine core typically involves the hydrogenation of the corresponding naphthyridine precursor, often using a catalyst like platinum oxide (PtO₂). rsc.org
Specific Synthetic Approaches for Quaternized Derivatives
The development of GSK-3008348-N1-Methyl, a quaternary ammonium (B1175870) betaine, was a key step in optimizing selectivity for the αvβ6 integrin. nih.govacs.org This specific modification involves the methylation of the nitrogen atom within the central pyrrolidine ring of the parent compound, GSK3008348. nih.govnih.gov The presence of this permanently ionized nitrogen was found to significantly enhance both the potency and, crucially, the selectivity for αvβ6 over other αv integrins. nih.govresearchgate.net
The synthesis of this quaternized derivative is distinguished by a remarkable stereoselective methylation process. nih.govacs.org When the parent zwitterionic compound was treated with methyl iodide, the methylation occurred with high diastereoselectivity. acs.org
The process can be summarized as follows:
The parent compound, (S)-3-(3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic acid (referred to as compound 6 in the source literature), exists as a zwitterion. acs.org
Its hydrochloride salt is treated with a base like potassium carbonate to generate the zwitterion in situ.
Reaction with an excess of methyl iodide at 20°C for an extended period (e.g., 69 hours) leads to the formation of the N-methylated quaternary ammonium product. acs.org
Purification via reverse-phase HPLC yields the major diastereomer, this compound (referred to as compound 7 ), in high yield (83%). acs.org
This stereoselectivity is crucial as it dictates the precise three-dimensional arrangement of the molecule, which in turn affects its binding affinity and biological activity. The resulting compound 7 proved to be one of the most selective small molecule inhibitors for αvβ6 known at the time of its discovery. acs.org
Methodologies for Developing Alternative Chemical Cores
While the naphthyridine and pyrrolidine cores are central to GSK3008348, medicinal chemistry programs often explore alternative chemical cores to improve properties such as synthetic tractability, potency, and pharmacokinetics. The primary goal is to maintain the key pharmacophoric interactions while altering the central scaffold.
One major challenge in developing oral αv integrin inhibitors is the zwitterionic nature required for binding, which often leads to low cell permeability and poor oral absorption. acs.org The basicity of the central ring nitrogen is a key parameter to modulate. Strategies for developing alternative cores have focused on:
Replacing the Pyrrolidine Core: To reduce the synthetic complexity associated with chiral centers, such as the fluoro-pyrrolidine core in the related oral inhibitor GSK3335103, non-chiral alternatives have been investigated. acs.org Azetidine was hypothesized to be a suitable, smaller, non-chiral replacement for the pyrrolidine ring. Various substituted azetidines were synthesized and evaluated, showing that it was possible to maintain high potency. acs.org
Bioisosteric Replacement: The concept of bioisosterism is widely used to replace functional groups or scaffolds with alternatives that have similar physical or chemical properties, leading to comparable biological activity. In the context of integrin antagonists, an aminopyridine group has been explored as a smaller, more flexible bioisostere for the tetrahydronaphthyridine moiety to act as the arginine mimetic. rsc.org This switch can also circumvent potential regioselectivity issues during the synthesis of the naphthyridine ring. rsc.org
Scaffold Hopping: More significant changes involve replacing the entire central scaffold. Research into αvβ3 antagonists has demonstrated the use of a functionalized cyclobutane (B1203170) ring as a metabolically stable core structure, representing a novel chemotype for RGD-mimetics. rsc.org
Medicinal Chemistry Optimization Strategies for αvβ6 Inhibitors
The optimization of αvβ6 inhibitors like GSK-3008348 and its analogues is a multi-parameter process aimed at enhancing potency, selectivity, and drug-like properties, including synthetic feasibility.
Approaches to Improve Synthetic Tractability of Research Compounds
Synthetic tractability is a critical parameter in drug development, influencing the cost, time, and feasibility of producing a compound on a larger scale. wikipedia.org For αvβ6 inhibitors, several strategies have been employed to improve this aspect:
Avoiding Complex Chiral Centers: The synthesis of GSK3335103, a potent oral αvβ6 inhibitor, was complicated by the presence of a chiral, fluorine-containing quaternary carbon center in its pyrrolidine core. acs.org A key optimization strategy was to design alternative cores, such as azetidines, that eliminate this synthetically challenging chiral center while preserving high potency. This simplification of the molecular structure is a direct approach to improving developability. acs.org
Utilizing More Accessible Starting Materials: Another approach involves redesigning the synthesis to start from less expensive and more readily available raw materials. This can significantly shorten manufacturing timelines and reduce costs.
By focusing on simplifying complex structures and streamlining synthetic routes, medicinal chemists can generate lead compounds that are not only biologically active but also practical to produce. acs.orgwikipedia.org
Molecular Docking and Computational Chemistry in Compound Design
Computational chemistry and molecular modeling are indispensable tools in the design and optimization of modern therapeutic agents, including αvβ6 inhibitors. These methods provide crucial insights into how a molecule binds to its target, guiding the rational design of more potent and selective compounds.
Molecular Docking: Docking studies have been instrumental in understanding the binding mode of GSK3008348 and its quaternized derivative within the αvβ6 integrin's RGD binding site. acs.orgnih.gov Docking of the parent compound (1 in the source) into the crystal structure of αvβ6 (PDB code: 4UM9) revealed the three key interactions:
The tetrahydronaphthyridine group forms a bidentate hydrogen bond with Asp218 in the α-subunit. acs.org
The protonated pyrrolidine nitrogen forms a hydrogen bond with Thr221. acs.org
The carboxylic acid coordinates with a magnesium ion and interacts with residues in the β-subunit. acs.org These docking models rationalize the observed structure-activity relationships and provide a predictive framework for designing new analogues. The docking of the quaternized derivative 7 was also described, helping to explain its high potency and selectivity. nih.gov
Advanced Computational Techniques: Beyond simple docking, more sophisticated computational methods are used to refine predictions. For related programs, techniques like Free Energy Perturbation (FEP+) have been used to more accurately predict the relative binding affinities of proposed analogues, helping to prioritize which compounds to synthesize. This can save considerable time and resources by focusing efforts on the most promising molecules.
The integration of these in silico techniques with traditional medicinal chemistry allows for a more efficient exploration of chemical space and a more rapid convergence on compounds with an optimal balance of properties.
Theoretical Considerations and Future Research Directions in αvβ6 Integrin Modulation
Conceptual Frameworks for αvβ6 Integrin-Mediated Disease Pathogenesis
The integrin αvβ6 has emerged as a critical player in the pathogenesis of various diseases, particularly fibrosis and cancer. frontiersin.orgnih.gov Its expression is typically low in healthy adult epithelial tissues but becomes significantly upregulated in response to injury, inflammation, and malignant transformation. frontiersin.orgnih.govnih.gov This upregulation is closely linked to disease progression and often correlates with a poorer prognosis. frontiersin.orgnih.gov
Fibrosis is characterized by the excessive deposition of extracellular matrix (ECM) proteins, leading to scar tissue formation and organ dysfunction. frontiersin.org The αvβ6 integrin is a key mediator in this process, primarily through its ability to activate latent transforming growth factor-beta (TGF-β). frontiersin.orgnih.govnih.gov
TGF-β is a potent cytokine that stimulates fibroblasts to produce collagen and other ECM components. frontiersin.org It is secreted in an inactive form, bound to the Latency Associated Peptide (LAP). The αvβ6 integrin, expressed on epithelial cells, binds to an RGD motif within the LAP. frontiersin.org This binding, coupled with mechanical force generated by the cell's cytoskeleton, induces a conformational change in the LAP, releasing the active TGF-β. frontiersin.org The active TGF-β can then bind to its receptors on nearby fibroblasts, initiating a fibrotic cascade. frontiersin.org This integrin-mediated activation of TGF-β is a crucial step in the development of fibrosis in multiple organs, including the lungs, kidneys, and liver. nih.govd-nb.infomdpi.com Studies in mouse models of pulmonary and renal fibrosis have shown that blocking αvβ6 function can inhibit the progression of the disease. nih.govnih.gov
Table 1: Role of αvβ6 in Fibrotic Disease Models
| Model | Organ | Key Finding | Reference(s) |
| Bleomycin-induced fibrosis | Lung | Mice lacking the β6 integrin subunit are protected from lung fibrosis. | nih.gov |
| Radiation-induced fibrosis | Lung | Blocking αvβ6 with a specific antibody protects mice from lung injury and fibrosis. | nih.gov |
| Col4A3-/- mice (Alport syndrome) | Kidney | Treatment with αvβ6-blocking antibodies inhibited the accumulation of activated fibroblasts and interstitial collagen. | nih.gov |
| TGF-α transgenic mice | Lung | Inhibition of the β6 integrin had a modest but significant effect on pleural thickening and lung function decline. | nih.gov |
Integrin function is tightly regulated by endocytosis and intracellular trafficking, which control the number of receptors on the cell surface. frontiersin.org Ligand-bound αvβ6 is internalized, a process that is crucial for regulating cell migration. frontiersin.orgnih.gov The internalization of αvβ6 can reduce the rate of cell migration by controlling the availability of the integrin at the leading edge of the cell. frontiersin.orgnih.gov
Once internalized, integrins can be recycled back to the plasma membrane or targeted for degradation in lysosomes. frontiersin.orgresearchgate.net The recycling of αvβ6 is thought to be important for its role in promoting cell migration and invasion, particularly in the context of cancer, by ensuring the integrin is present at the invading edge of a tumor. frontiersin.orgnih.gov
Upon binding to its ligands, αvβ6 initiates intracellular signaling cascades that control various cellular functions, including proliferation, survival, and migration. nih.gov One of the key signaling pathways activated by αvβ6 is the TGF-β pathway, as discussed above. nih.gov In addition, αvβ6 has been shown to regulate the expression and activity of matrix metalloproteinases (MMPs), enzymes that degrade the ECM and facilitate cell invasion. nih.gov
Expanding Research Applications of GSK-3008348-N1-Methyl as a Molecular Probe
GSK-3008348 is a potent and selective small molecule inhibitor of the αvβ6 integrin. nih.gov While the specific derivative "this compound" is not extensively characterized in the reviewed literature, research on the parent compound, GSK3008348, provides a strong basis for its utility as a molecular probe. It is plausible that "N1-Methyl" refers to a specific modification of the GSK3008348 structure, potentially altering its properties for research applications. researchgate.net
GSK3008348 has been developed as an inhaled inhibitor for the treatment of idiopathic pulmonary fibrosis (IPF). nih.govmdpi.comacs.org Its high affinity and selectivity for αvβ6 make it an excellent tool for studying the role of this specific integrin in health and disease. nih.gov
Researchers have used GSK3008348 to investigate the consequences of αvβ6 inhibition in preclinical models of fibrosis. acs.org These studies have helped to confirm the central role of αvβ6 in TGF-β activation and subsequent collagen deposition. acs.org Furthermore, GSK3008348 has been used in clinical studies with IPF patients, employing techniques like positron emission tomography (PET) to visualize the engagement of the drug with its target in the lungs. hra.nhs.uk This provides direct evidence of target engagement and helps to understand the pharmacokinetic and pharmacodynamic properties of the inhibitor in humans. hra.nhs.uk
Table 2: In Vitro Affinity Profile of GSK 3008348 (hydrochloride)
| Integrin Subtype | Affinity (pIC50) in Cell Adhesion Assay |
| αvβ6 | 8.4 |
| αvβ3 | 6.0 |
| αvβ5 | 6.9 |
| αvβ8 | 7.7 |
| Data from MedchemExpress, for research use only. medchemexpress.com |
The utility of GSK3008348 as a research probe extends beyond fibrosis. Given that αvβ6 is implicated in cancer progression and wound healing, GSK3008348 can be used to dissect the role of this integrin in these complex biological processes. frontiersin.orgnih.gov For instance, it could be employed in studies investigating tumor cell invasion, metastasis, and the tumor microenvironment.
Moreover, some findings suggest that GSK3008348 may act as a pan-αV integrin inhibitor, although it is most potent against αvβ6. medchemexpress.comlarvol.com This broader activity profile could be leveraged to study the combined roles of different αV integrins in various physiological and pathological contexts. The role of αvβ6 in angiogenesis, the formation of new blood vessels, is another area where GSK3008348 could serve as a valuable research tool. youtube.com By selectively inhibiting αvβ6, researchers can explore its specific contribution to the angiogenic process, which is critical in both cancer and wound healing. youtube.com
Evolving Paradigms in αvβ6 Integrin Inhibitor Research
The development of inhibitors targeting αvβ6 is a rapidly evolving field. Early approaches focused on small-molecule inhibitors and blocking antibodies that had limited efficacy as monotherapies. news-medical.net The current paradigm has shifted towards developing more potent and targeted therapies.
Recent advancements include the development of dual inhibitors that target both αvβ6 and αvβ1, such as bexotegrast (B10830806) (PLN-74809), which has shown promise in clinical trials for IPF. acs.orgnih.govtandfonline.com Another area of intense research is the development of antibody-drug conjugates (ADCs) that target αvβ6. news-medical.net These ADCs, such as sigvotatug vedotin (PF-08046047), combine the specificity of an antibody against αvβ6 with the cytotoxic payload of a chemotherapy drug, delivering the therapeutic agent directly to tumor cells expressing the integrin. news-medical.net
Furthermore, novel approaches such as T-cell engagers (TCEs) that target αvβ6 are being explored. news-medical.net These molecules are designed to recruit the patient's own T-cells to kill tumor cells that express αvβ6. news-medical.net The de novo design of miniprotein inhibitors that are highly selective for αvβ6 and can stabilize specific conformational states of the integrin represents another exciting frontier in the field. nih.gov These evolving strategies hold the potential for more effective and safer therapies for a range of diseases driven by αvβ6 dysregulation.
Development of Next-Generation αvβ6 Integrin Antagonists
The development of αvβ6 integrin antagonists is an evolving field, with research focused on creating molecules that build upon the knowledge gained from first-generation compounds like GSK3008348. A primary goal is to enhance selectivity and potency while optimizing pharmacokinetic profiles for specific therapeutic applications.
GSK3008348 is a selective, small-molecule RGD-mimetic inhibitor of the αvβ6 integrin. researchgate.netresearchgate.netnih.gov It was designed for inhaled delivery to directly target the lungs in diseases like idiopathic pulmonary fibrosis (IPF). nih.govnih.govd-nb.info A key characteristic of its mechanism is that upon binding, it induces the rapid internalization and subsequent lysosomal degradation of the αvβ6 integrin. researchgate.netresearchgate.netnih.gov This action leads to a prolonged but not complete inhibition of TGF-β signaling, which is a central pathway in the development of fibrosis. researchgate.netresearchgate.net The rationale is that modulating, rather than completely blocking, TGF-β activity at the disease site could offer a better therapeutic window. researchgate.netatsjournals.orgatsjournals.org
Research into next-generation antagonists is exploring several avenues:
Dual Inhibition: Some newer compounds, such as bexotegrast (PLN-74809), are designed as dual inhibitors of both αvβ6 and αvβ1 integrins. researchgate.nettandfonline.comnih.gov Both of these integrins are involved in activating TGF-β, and inhibiting both may offer a more comprehensive blockade of fibrogenesis. tandfonline.comspringermedizin.de Preclinical studies with bexotegrast have shown it can reduce collagen gene expression more potently than either pirfenidone (B1678446) or nintedanib (B1663095) at clinically relevant concentrations. researchgate.net
Enhanced Selectivity and Affinity: Computational protein design is being used to create novel miniprotein inhibitors with extremely high selectivity and picomolar affinity for αvβ6. springernature.combiorxiv.org These designed proteins can be more selective than previous peptide or antibody inhibitors and can be engineered for stability, making them suitable for aerosolization. springernature.combiorxiv.org
Modified Scaffolds: Medicinal chemists are creating new chemical structures to improve upon existing molecules. For instance, modifications to the GSK3335103 scaffold, a related oral αvβ6 inhibitor, have been pursued to improve oral bioavailability and simplify the manufacturing process. nih.govlarvol.com
A significant challenge in this area is balancing efficacy with safety. While potent inhibition of αvβ6 is desired, some inhibitors have encountered safety issues in clinical or preclinical trials. The monoclonal antibody BG00011 (formerly STX-100) had its development for IPF terminated due to safety concerns. mednexus.orgresearchgate.netoup.com Furthermore, another selective inhibitor, MORF-627, was found to cause bladder tumors in preclinical primate studies, highlighting the potential for unexpected on-target toxicities when TGF-β signaling is disrupted. oup.comnih.gov These findings underscore the importance of understanding how different inhibitor conformations and mechanisms (e.g., stabilizing an open vs. closed integrin conformation) can lead to different biological outcomes. biorxiv.orgresearchgate.net
| Compound | Mechanism | Key Research Finding | Development Status Note |
|---|---|---|---|
| GSK3008348 | Selective αvβ6 inhibitor (RGD-mimetic); inhaled | Induces αvβ6 internalization and degradation, leading to prolonged but partial TGF-β inhibition. researchgate.netresearchgate.netnih.gov | Development for IPF was discontinued (B1498344) after Phase 2a trials. researchgate.netoup.com |
| Bexotegrast (PLN-74809) | Dual αvβ6/αvβ1 inhibitor; oral | Demonstrated a positive safety profile in a Phase 2a trial and was associated with a reduction in fibrosis-related biomarkers. nih.gov | Phase 3 trial was ongoing as of early 2025. mednexus.org |
| BG00011 (STX-100) | Humanized anti-αvβ6 monoclonal antibody | Showed a worsening trend in IPF patients in a Phase 2 trial. mednexus.org | Development terminated due to safety concerns. mednexus.orgoup.com |
| Designed Miniproteins | Computationally designed selective αvβ6 inhibitors | Can be designed with very high affinity and selectivity; effective in mouse fibrosis models when delivered via inhalation. springernature.combiorxiv.org | Preclinical development. springernature.com |
Exploration of Novel Delivery Modalities in Preclinical Research
A critical area of research is the development of novel delivery systems to target αvβ6 integrin antagonists specifically to fibrotic tissues, such as the lungs in IPF. nih.govresearchgate.net The primary goals are to maximize the drug concentration at the site of action, prolong therapeutic effects, and minimize systemic side effects. nih.govtandfonline.com
The development of GSK3008348 as an inhaled therapy was a key step in this direction. nih.govnih.gov Delivering the drug directly to the lungs aims to achieve higher local concentrations where fibrosis occurs while limiting systemic exposure. nih.govd-nb.info Preclinical studies in mouse models confirmed that inhaled GSK3008348 could effectively engage the αvβ6 target in the lung. researchgate.netnih.gov
Beyond simple inhalation, more advanced delivery modalities are being explored in preclinical research for antifibrotic agents, which could be applied to next-generation αvβ6 inhibitors:
Nanoparticle-Based Systems: Various nanocarriers, such as liposomes, polymeric nanoparticles (e.g., PLGA), and solid lipid nanoparticles (SLNs), are being investigated to encapsulate antifibrotic drugs. nih.govtandfonline.combio-integration.org These systems can improve drug solubility and stability, provide sustained release, and be engineered for targeted delivery. tandfonline.combio-integration.org For instance, PEGylated liposomes have shown potential for treating pulmonary fibrosis by targeting lung fibroblasts and alveolar epithelial cells. nih.gov
Antibody-Drug Conjugates (ADCs): This approach links a potent therapeutic agent to a monoclonal antibody that specifically targets a receptor overexpressed on diseased cells. In the context of αvβ6, which is highly expressed on many solid tumors and in fibrotic tissue, ADCs are a major area of investigation. nih.govacrobiosystems.com.cnnih.gov For example, Sigvotatug Vedotin (SGN-B6A) is an ADC that targets αvβ6 to deliver the cytotoxic agent MMAE to cancer cells. nih.govacrobiosystems.com.cnnews-medical.net This same principle could be adapted for fibrosis by conjugating an αvβ6-targeting antibody to an antifibrotic molecule.
Peptide-Drug Conjugates: Similar to ADCs, this strategy uses a peptide that binds to αvβ6 to deliver a therapeutic payload. A conjugate of an αvβ6-specific peptide and a cytotoxic agent has shown promise in preclinical cancer models by selectively eliminating αvβ6-positive tumor cells. nih.gov
Photodynamic Therapy (PDT): In one preclinical study, a peptide that selectively binds to αvβ6 was conjugated to a photosensitizer. acs.org Upon exposure to near-infrared light, this agent generated reactive oxygen species that selectively killed αvβ6-expressing cancer cells, significantly suppressing tumor growth in mouse models. acs.org
These targeted strategies aim to overcome the limitations of conventional systemic drug delivery. nih.govnih.gov In pulmonary fibrosis, for example, epithelial damage and scar formation can limit the transport of drugs into the fibrotic region. nih.gov Nanocarriers and other targeted systems can be designed to overcome these barriers and achieve better penetration into the diseased tissue. nih.govresearchgate.net
Comparative Research with Other Antifibrotic Compounds and Mechanisms
Understanding how αvβ6 integrin inhibitors perform relative to other antifibrotic agents is crucial for defining their future therapeutic role. The primary mechanism of αvβ6 inhibitors like GSK3008348 is to block the activation of TGF-β, a master regulator of the fibrotic process. researchgate.netnih.govnih.gov This mechanism is distinct from the two approved oral therapies for IPF, nintedanib and pirfenidone.
Nintedanib is a multi-tyrosine kinase inhibitor that targets receptors for vascular endothelial growth factor (VEGF), fibroblast growth factor (FGF), and platelet-derived growth factor (PDGF). newdrugapprovals.orgnih.gov
Pirfenidone's mechanism is less defined but is thought to involve inhibition of TGF-β and other inflammatory pathways. nih.govnih.gov However, studies have shown that at therapeutic concentrations, pirfenidone has minimal to no effect on αvβ6-mediated TGF-β activation. nih.gov
Preclinical and ex vivo comparative studies have provided insights into the relative potency of these different mechanisms.
In one study using precision-cut lung slices from IPF patients, the dual αvβ6/αvβ1 inhibitor bexotegrast (PLN-74809) was found to be more potent at reducing collagen gene expression than clinically relevant concentrations of either nintedanib or pirfenidone. researchgate.net
Another study showed that dual inhibition of αvβ6 and αvβ1 was additive in reducing type I collagen gene expression in IPF lung tissue explants. springermedizin.de The effect of a potent TGF-β receptor I (ALK5) inhibitor in these studies confirmed that TGF-β signaling was the primary driver of collagen expression in this system. springermedizin.de
Comparative analyses have also highlighted differences in cellular targets. For example, bexotegrast appears to target the reduction of TGF-β signaling specifically to fibrogenic cell populations like epithelial cells and fibroblasts, with fewer gene expression changes in immune and vascular cells compared to a broad ALK5 inhibitor. atsjournals.org This suggests that targeting TGF-β activation via integrins may be more selective than blocking the TGF-β receptor itself, potentially offering a better safety profile. atsjournals.org
These findings highlight that directly and potently inhibiting integrin-mediated TGF-β activation is a highly effective antifibrotic strategy. atsjournals.orgnih.gov Given that current therapies only slow disease progression, there is a strong rationale for combining αvβ6 inhibitors with other antifibrotic agents like nintedanib or pirfenidone to target the disease through multiple pathways. nih.govnewdrugapprovals.org
| Antifibrotic Agent/Class | Primary Mechanism of Action | Comparative Finding |
|---|---|---|
| αvβ6 Inhibitors (e.g., GSK3008348, Bexotegrast) | Block integrin-mediated activation of latent TGF-β. researchgate.netnih.gov | Dual αvβ6/αvβ1 inhibition was more potent than pirfenidone or nintedanib in reducing collagen gene expression in ex vivo IPF tissue. researchgate.net |
| Nintedanib | Inhibits multiple tyrosine kinase receptors (VEGFR, FGFR, PDGFR). newdrugapprovals.orgnih.gov | Inhibits collagen fibril assembly and downregulates collagen and fibronectin expression. nih.gov |
| Pirfenidone | Inhibits TGF-β and other inflammatory pathways through a less-defined mechanism. nih.govnih.gov | Has been shown to have no direct effect on αvβ6-mediated TGF-β activation at physiological concentrations. nih.gov |
| TGF-β Receptor Inhibitors (e.g., ALK5 inhibitors) | Directly block TGF-β signaling at the receptor level. springermedizin.deatsjournals.org | Serve as a positive control for potent antifibrotic activity in preclinical models but may have broader effects on more cell types than integrin inhibitors. springermedizin.deatsjournals.org |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| GSK3008348 |
| Bexotegrast (PLN-74809) |
| Nintedanib (BIBF1120) |
| Pirfenidone |
| GSK3335103 |
| BG00011 (STX-100) |
| MORF-627 |
| Sigvotatug Vedotin (SGN-B6A) |
| Monomethyl auristatin E (MMAE) |
| R-268712 |
| SB525334 |
| Dexamethasone |
Q & A
Q. What are the standard protocols for synthesizing GSK-3008348-N1-Methyl, and what analytical techniques are recommended for confirming its structural integrity?
- Methodological Answer: Synthesis involves reacting 2,4-dichloropyrrolo[1,2-f][1,2,4]triazine with 5-cyclobutyl-1H-pyrazol-3-amine in the presence of N-ethyl-N,N-diisopropylamine and potassium iodide in dimethylformamide (DMF) under controlled conditions . Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify molecular integrity, referencing standard chemical shift tables for pyrrolotriazine derivatives (e.g., aromatic protons typically appear at δ 7.2–8.5 ppm for ¹H NMR) . High-performance liquid chromatography (HPLC) or mass spectrometry (MS) should be used to assess purity (>95% recommended for biological assays) .
Q. How should researchers design initial experiments to assess the physicochemical properties of this compound?
- Methodological Answer: Begin with solubility profiling using solvents like DMSO, water, and ethanol at varying temperatures, guided by computational predictions (e.g., Log S values and GI absorption scores from ). Measure partition coefficients (Log P) via shake-flask methods and validate with computational tools like Molinspiration. Thermodynamic stability can be assessed using differential scanning calorimetry (DSC). Always cross-reference experimental data with computational models to identify discrepancies early .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer: Adhere to GHS hazard codes H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) by using fume hoods, nitrile gloves, and safety goggles. Store the compound in airtight containers at 2–8°C. Include neutralization protocols for spills (e.g., using activated carbon) and emergency eye-wash stations in the lab .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve the yield and purity of this compound during synthesis?
- Methodological Answer: Conduct a Design of Experiments (DoE) approach to test variables such as reagent molar ratios (e.g., 1:1.2 for amine:substrate), temperature (50–80°C), and reaction time (12–24 hours). Use response surface methodology (RSM) to identify optimal conditions. Monitor intermediates via thin-layer chromatography (TLC) and adjust catalyst loading (e.g., KI concentration) to minimize byproducts. Purity can be enhanced via recrystallization in ethyl acetate/hexane mixtures .
Q. What methodologies are appropriate for resolving contradictions in bioactivity data reported across different studies on this compound?
- Methodological Answer: Perform a systematic meta-analysis of existing data, prioritizing studies with validated methodologies (e.g., consistent assay protocols, such as IC₅₀ measurements in kinase inhibition studies). Replicate key experiments under standardized conditions to isolate variables (e.g., cell line variability, solvent effects). Apply statistical tools like Bland-Altman plots to assess inter-study variability and Bayesian modeling to reconcile conflicting results .
Q. How should researchers design a robust study to evaluate the enzyme inhibition kinetics of this compound?
- Methodological Answer: Use steady-state kinetic assays with varying substrate concentrations (e.g., 0.1–10× Km) and inhibitor doses. Fit data to Michaelis-Menten models using nonlinear regression (e.g., GraphPad Prism) to determine inhibition constants (Ki). Validate reversibility via dialysis assays and assess time-dependency by pre-incubating the enzyme with the compound. Include positive controls (e.g., known inhibitors) and triplicate runs to ensure reproducibility .
Q. What strategies can mitigate biases in data interpretation during mechanistic studies of this compound?
- Methodological Answer: Implement blinding during data collection and analysis to reduce observer bias. Use orthogonal assays (e.g., SPR for binding affinity alongside enzymatic assays) to cross-validate results. Apply triangulation by comparing findings from computational docking, in vitro assays, and structural biology (e.g., X-ray crystallography). Member checking with independent labs can further enhance credibility .
Data Management and Validation
Q. How should researchers document and archive experimental data for this compound to ensure reproducibility?
- Methodological Answer: Follow FAIR principles (Findable, Accessible, Interoperable, Reusable):
- Metadata: Include synthesis conditions (reagents, temperatures), instrument calibration details, and raw data files (e.g., NMR spectra, HPLC chromatograms).
- Repositories: Deposit datasets in discipline-specific repositories like ChemRxiv or Zenodo with persistent identifiers (DOIs).
- Data Access Statements: Clearly outline access restrictions (e.g., proprietary constraints) in publications, citing guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
